[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 151.63 g/mol. It is classified as an organic compound and is recognized for its potential applications in pharmaceutical synthesis, particularly in the development of calcium channel blockers and other therapeutic agents. The compound is also known by its CAS number 959238-63-2 and has been referenced in various chemical databases, indicating its relevance in scientific research and development.
The synthesis of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. These methods are often detailed in pharmaceutical chemistry literature and patent filings, emphasizing the importance of precise conditions for successful synthesis .
The molecular structure of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride can be described as follows:
CNCC1(CO)CC1
, indicating the arrangement of atoms and bonds within the molecule.The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions often include reaction mechanisms, conditions required for optimal yields, and potential side reactions that may occur during synthesis .
The mechanism of action for [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride primarily relates to its pharmacological properties:
Data from pharmacological studies highlight its relevance in drug discovery and development .
The physical and chemical properties of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride are essential for understanding its behavior in different environments:
Safety data indicate that it should be handled with care due to potential hazards associated with exposure .
[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride has several scientific uses:
The ongoing exploration of its properties may lead to further applications in drug development and other areas of biomedical research .
The construction of the strained cyclopropane ring adjacent to aminomethyl and hydroxymethyl substituents presents distinct synthetic challenges. Two predominant methodologies have been refined for this purpose:
Simmons-Smith Cyclopropanation: This remains the cornerstone method, utilizing diiodomethane (CH₂I₂) and a zinc-copper (Zn/Cu) couple to generate a zinc carbenoid intermediate. For hydroxymethyl-substituted systems, the reaction proceeds via a concerted [2+1] cycloaddition with allylic alcohol precursors. Modifications like the Furukawa method (employing diethylzinc) or Molander variant (using samarium iodide) significantly improve yields for electron-deficient substrates. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are essential to prevent zinc coordination side reactions. Under optimized conditions (DCE, 40°C), cyclopropanation of allyl alcohol derivatives achieves >90% conversion within 6 hours [2].
Michael-Initiated Ring Closure (MIRC): This alternative approach leverages enantioselective cascades where nucleophilic addition to electrophilic alkenes triggers ring closure. While less commonly applied to this specific target, MIRC offers routes to enantioenriched cyclopropanes using chiral catalysts or auxiliaries. Substrates with leaving groups undergo nucleophilic attack by species like alkoxides, enolates, or Grignard reagents, followed by intramolecular displacement to form the cyclopropane [2].
Table 1: Catalyst Systems for Simmons-Smith Cyclopropanation in Aminomethyl-Substituted Systems
Catalyst | Substrate Type | Yield Range (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
Zn/Cu | Simple alkenes | 75–90 | 6–12 | Widely available |
Zn/Ag | Allylic alcohols | 85–95 | 4–8 | Higher regioselectivity |
SmI₂/CH₂I₂ | α,β-Unsaturated ketones | 70–80 | 8–16 | Tolerates electron-withdrawing groups |
Key challenges include managing the ring strain energy (approximately 27.5 kcal/mol for cyclopropane) during synthesis and ensuring compatibility with existing functional groups. The directionality imparted by allylic hydroxymethyl groups significantly enhances regioselectivity in Simmons-Smith reactions [8].
The introduction of the methylamino group is strategically accomplished via reductive amination to avoid over-alkylation and ensure controlled mono-methylation:
Critical Optimization Parameters:
This method provides superior control compared to direct alkylation with methyl iodide, which often leads to quaternary ammonium salt impurities [5].
Conversion of the free amine to the hydrochloride salt enhances stability, crystallinity, and aqueous solubility:
The acid-sensitive cyclopropane ring and competing nucleophilic sites necessitate strategic protection during synthesis:
Table 2: Protecting Group Performance in Cyclopropane Synthesis
Functional Group | Protecting Group | Deprotection Conditions | Cyclopropane Stability | Key Limitation |
---|---|---|---|---|
Hydroxymethyl | TBS ether | TBAF/THF, 0°C | Excellent | Cost |
Hydroxymethyl | Acetyl | NaOH/MeOH/H₂O | Moderate (base-sensitive) | Ring-opening risk |
Amine | Boc | HCl/dioxane or TFA/DCM | Excellent | Acid exposure |
Amine | Cbz | H₂/Pd-C, MeOH | Good | Reductive conditions |
Optimal orthogonal protection employs TBS for the alcohol and Boc for the amine, enabling sequential deprotection without affecting the cyclopropane core [3] [5] [7].
Transitioning from laboratory-scale synthesis to viable industrial production encounters significant hurdles:
Table 3: Scalability Challenges and Mitigation Strategies
Synthetic Step | Key Challenge | Scalability Solution | Throughput Enhancement |
---|---|---|---|
Cyclopropanation | Exotherm control; gas evolution | Continuous-flow reactor with backpressure regulation | 5–10× batch productivity |
Reductive amination | Over-reduction; imine hydrolysis | In-line FTIR monitoring; controlled reagent dosing | Yield improvement 12–18% |
HCl salt formation | Hygroscopicity; particle size control | Antisolvent crystallization (IPA/water) | 95% phase purity; D90 <50µm |
Intermediate purification | Chromatography limitations | Continuous countercurrent liquid-liquid extraction | 80% solvent reduction |
These approaches significantly enhance process mass intensity (PMI), reducing solvent consumption by 40–60% compared to batch processing while improving overall yield by 15–25% [4] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9